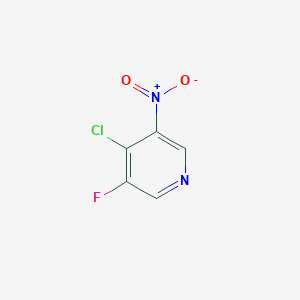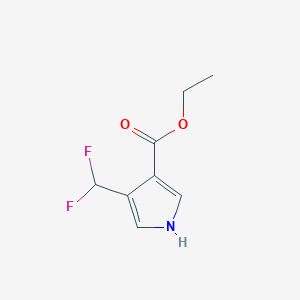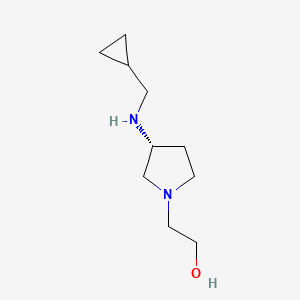
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is an organic compound that features a piperazine ring substituted with an isopropyl group and a pyridine ring substituted with a tert-butylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving diamines and dihalides.
Substitution with Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of an isopropyl group.
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C17H29N3S |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C17H29N3S/c1-13(2)19-7-9-20(10-8-19)16-14(3)11-15(12-18-16)21-17(4,5)6/h11-13H,7-10H2,1-6H3 |
InChI Key |
WEBNYFJIJUMZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)




![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
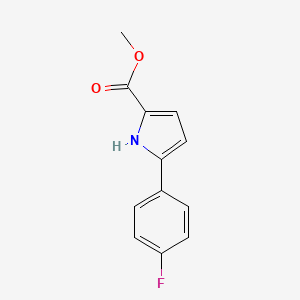

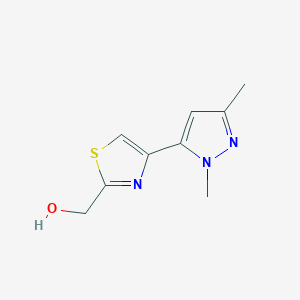
![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)
